molecular formula C16H18O3Si B1528119 [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol CAS No. 1244855-75-1

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

Cat. No. B1528119
CAS RN: 1244855-75-1
M. Wt: 286.4 g/mol
InChI Key: LFJNZNHEUHSDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol” is a chemical compound with the CAS Number: 1244855-75-1 . It has a molecular weight of 286.4 . The IUPAC name for this compound is {2- [1,3-benzodioxol-5-yl (dimethyl)silyl]phenyl}methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 . This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Cyclooxygenase (COX) Inhibition for Anti-inflammatory Drugs

This compound has been evaluated for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic effects. The benzodioxole derivatives have shown moderate activity against COX enzymes, which are key in the biosynthesis of prostaglandins involved in various biological responses .

Cytotoxic Agents in Cancer Research

The cytotoxicity of benzodioxole derivatives has been assessed using MTS assay against cervical carcinoma cells line (HeLa). Some derivatives have demonstrated potent activity, indicating their potential use as cytotoxic agents in cancer therapy. This suggests that [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol could be a valuable compound in the study and treatment of cancer .

Synthesis of Aryl Acetate and Aryl Acetic Acid Groups

The compound has been used in the synthesis of novel compounds with aryl acetate and aryl acetic acid groups. These synthesized compounds have been identified using various techniques such as FTIR, HRMS, 1 H-NMR, and 13 C-NMR, which are essential in the design of new molecules for pharmaceutical applications .

Antimicrobial Applications

Benzodioxol derivatives have been investigated for their antimicrobial properties. The outcomes of such studies suggest that these compounds could serve as valuable materials for the pharmaceutical industry, potentially leading to the discovery of new drug candidates with antimicrobial properties .

Antioxidant Properties

In addition to their antimicrobial potential, some benzodioxol derivatives have shown antioxidant properties. This opens up possibilities for their use as lead compounds in the development of treatments that require antioxidant activity .

Material Science Research

The compound’s structure and properties make it a candidate for research in material science. Scientists with experience in material science could explore the use of this compound in the development of new materials with specific desired properties .

Chemical Synthesis

The compound is also relevant in the field of chemical synthesis. It can be used as a starting material or intermediate in the synthesis of complex molecules, which can have various applications in medicinal chemistry and other areas of research .

Analytical Chemistry

Finally, [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol can be utilized in analytical chemistry for the development of new analytical methods. Its unique structure could be beneficial in the creation of standards or reagents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNZNHEUHSDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217572
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

CAS RN

1244855-75-1
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244855-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 4
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 5
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 6
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.